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molecular formula C7H7BrO B1282558 3-(Bromomethyl)phenol CAS No. 74597-04-9

3-(Bromomethyl)phenol

Cat. No. B1282558
M. Wt: 187.03 g/mol
InChI Key: JHQONOCFAYZOEQ-UHFFFAOYSA-N
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Patent
US09278915B2

Procedure details

To a 50 mL RB flask fitted with magnetic stirrer was charged 15 mL of dichloromethane. To the stirred solvent was added 3-hydroxymethyl-phenol (0.5 g, 4.03 mmol). The RM was brought to 0° C. and phosphorous tribromide (1.6 g, 0.56 mL, 6.04 mmol) was added drop wise. After addition, the RM was stirred at RT for 1 h. After 1 h, the RM was diluted with dichloromethane (25 mL) and the organic layer was washed with water (20 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as brown solid. (0.65 g, yield: 86.3%); MS (ESI, 120 eV): m/z=187.0 (M+H)+; 1H NMR (300 MHz, CDCl3): δ 7.10-7.15 (t, 1H), 6.86-6.89 (d, 1H), 6.80 (d, 1H), 6.67-6.71 (m, 1H), 4.35-4.36 (d, 2H), 3.80-3.94 (bro s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
86.3%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.P(Br)(Br)[Br:11]>ClCCl>[Br:11][CH2:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OCC=1C=C(C=CC1)O
Step Two
Name
Quantity
0.56 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the RM was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 50 mL RB flask fitted with magnetic stirrer
CUSTOM
Type
CUSTOM
Details
was brought to 0° C.
ADDITION
Type
ADDITION
Details
After addition
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
WASH
Type
WASH
Details
the organic layer was washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was obtained as brown solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrCC=1C=C(C=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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